molecular formula C17H13N3OS2 B2491509 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 1171048-94-4

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2491509
CAS No.: 1171048-94-4
M. Wt: 339.43
InChI Key: PMQSWRVOXZKXDN-UHFFFAOYSA-N
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Description

2-(1H-Indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound designed for research applications, featuring a molecular framework that incorporates indole and thiazole heterocycles. The indole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including documented potential in antiviral, anti-inflammatory, and anticancer applications . Similarly, the thiazole ring is a versatile moiety found in numerous clinically used drugs and is known to contribute to various pharmacological effects, such as kinase inhibition . This specific molecular architecture, which links an indole unit to a thiazole carboxamide via a thiophen-2-ylmethyl group, suggests potential for multi-target mechanisms of action, particularly in oncology research. Hybrid molecules combining indole and thiazole rings have recently been investigated as multitarget anticancer agents, demonstrating promising cytotoxicity and an ability to inhibit key protein kinases involved in cancer progression . Researchers may find this compound valuable for probing new therapeutic pathways, studying enzyme inhibition, or as a building block in the synthesis of more complex bioactive molecules. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c21-16(18-9-12-5-3-7-22-12)15-10-23-17(20-15)14-8-11-4-1-2-6-13(11)19-14/h1-8,10,19H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQSWRVOXZKXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The indole and thiazole rings can be coupled using a suitable linker, such as a thiophene moiety, through palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, such as using amide bond formation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Indole Ring Oxidation

The indole moiety undergoes oxidation at the pyrrole ring. Under acidic conditions with KMnO₄, the indole system forms 2-oxindole derivatives via electrophilic attack at the C3 position.
Example :
2-(1H-Indol-2-yl)...KMnO4/H+2-(1H-2-oxindol-2-yl)...\text{2-(1H-Indol-2-yl)...} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{2-(1H-2-oxindol-2-yl)...}

Thiophene Sulfur Oxidation

Thiophene sulfurs are oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA :
ThiopheneH2O2Thiophene-S-oxideexcess H2O2Thiophene-S,S-dioxide\text{Thiophene} \xrightarrow{\text{H}_2\text{O}_2} \text{Thiophene-S-oxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Thiophene-S,S-dioxide}

Oxidation Reaction Data

Substrate RegionReagent/ConditionsProductYield (%)Reference
Indole ringKMnO₄, H₂SO₄, 60°C2-Oxindole72
Thiophene sulfurH₂O₂, AcOH, RTSulfoxide85
Thiophene sulfurmCPBA, DCM, 0°CSulfone91

Carboxamide Reduction

The carboxamide group is reduced to a methylamine derivative using LiAlH₄ :
CONH(CH2Thiophene)LiAlH4CH2NH(CH2Thiophene)\text{CONH(CH}_2\text{Thiophene)} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{NH(CH}_2\text{Thiophene)}

Thiazole Ring Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine system:
ThiazoleH2/Pd-CThiazolidine\text{Thiazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Thiazolidine}

Reduction Reaction Data

Target GroupReagent/ConditionsProductYield (%)Reference
CarboxamideLiAlH₄, THF, refluxMethylamine68
Thiazole ring10% Pd-C, H₂ (50 psi), EtOHThiazolidine80

Electrophilic Aromatic Substitution (EAS)

The indole C3 position undergoes bromination with NBS in DMF :
IndoleNBS, DMF3-Bromoindole\text{Indole} \xrightarrow{\text{NBS, DMF}} \text{3-Bromoindole}

Nucleophilic Acyl Substitution

The carboxamide reacts with amines (e.g., methylamine) via EDCI/HOBt-mediated coupling to form urea derivatives :
CONH(CH2Thiophene)+RNH2EDCI/HOBtNHCONHR\text{CONH(CH}_2\text{Thiophene)} + \text{RNH}_2 \xrightarrow{\text{EDCI/HOBt}} \text{NHCONHR}

Substitution Reaction Data

Reaction TypeReagents/ConditionsProductYield (%)Reference
Indole brominationNBS, DMF, 25°C3-Bromoindole89
Acyl substitutionEDCI, HOBt, DIPEA, DMFUrea derivative76

Suzuki-Miyaura Coupling

The thiophene moiety participates in palladium-catalyzed cross-coupling with aryl boronic acids :
Thiophene-Br+ArB(OH)2Pd(PPh3)4Thiophene-Ar\text{Thiophene-Br} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Thiophene-Ar}

Cross-Coupling Data

PositionCoupling PartnerCatalystYield (%)Reference
Thiophene C54-Methoxyphenylboronic acidPd(PPh₃)₄82
Thiazole C5Phenylboronic acidPd(OAc)₂, SPhos78

Carboxamide Hydrolysis

Acidic hydrolysis converts the carboxamide to a carboxylic acid :
CONH(CH2Thiophene)HCl, H2OCOOH\text{CONH(CH}_2\text{Thiophene)} \xrightarrow{\text{HCl, H}_2\text{O}} \text{COOH}

Schiff Base Formation

The amine group (post-reduction) condenses with aldehydes to form imines :
CH2NH2+RCHOCH2N=CHR\text{CH}_2\text{NH}_2 + \text{RCHO} \rightarrow \text{CH}_2\text{N=CHR}

Hydrolysis/Condensation Data

ReactionReagents/ConditionsProductYield (%)Reference
Carboxamide hydrolysis6M HCl, refluxCarboxylic acid95
Schiff base formationBenzaldehyde, EtOHImine88

[2+2] Cycloaddition

UV irradiation induces cycloaddition between the thiophene and thiazole rings, forming a bicyclic system :
Thiophene + ThiazolehνBicyclo[4.2.0]octadiene\text{Thiophene + Thiazole} \xrightarrow{h\nu} \text{Bicyclo[4.2.0]octadiene}

Photochemical Data

ConditionsProductQuantum Yield (%)Reference
UV (254 nm), MeCNBicyclic adduct32

Key Mechanistic Insights

  • Indole Reactivity : Directed by electron-rich C3 position, favoring electrophilic substitution .

  • Thiazole Stability : Resists electrophilic attack due to electron-withdrawing carboxamide but undergoes nucleophilic substitution at C2 .

  • Thiophene Flexibility : Sulfur lone pairs enable conjugation, enhancing reactivity in cross-couplings .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is its potential as an anticancer agent. Various studies have highlighted its efficacy against different cancer cell lines:

  • Mechanism of Action : The compound is believed to function through multiple mechanisms, including the inhibition of DNA and RNA synthesis, which are critical for cancer cell proliferation. It may also interact with key biological targets involved in tumorigenesis, such as kinases and phosphodiesterases .
  • In Vitro Studies : Research has demonstrated that derivatives of thiazole and indole structures show significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anticancer properties .
CompoundCell LineIC50 (µM)Reference
6iMCF-76.10 ± 0.4
20bHepG-2Not specified
6vMCF-76.49 ± 0.3

Antimicrobial Properties

In addition to its anticancer potential, compounds with similar structural motifs have been investigated for antimicrobial activities:

  • Broad Spectrum Activity : Thiazole derivatives have been reported to possess antibacterial and antifungal properties. For instance, studies on related thiazole compounds indicated effectiveness against both Gram-positive and Gram-negative bacteria, although the activity was generally lower than standard antibiotics .

Other Pharmacological Activities

The pharmacological profile of compounds related to this compound extends beyond anticancer and antimicrobial effects:

  • Anti-inflammatory and Analgesic Effects : Some derivatives have shown promise in reducing inflammation and pain, making them potential candidates for treating conditions like arthritis or chronic pain syndromes .

Case Studies

Several case studies provide insights into the efficacy and mechanisms of action for this compound:

  • Synthesis and Evaluation : A study synthesized various thiazole-indole derivatives and evaluated their biological activity against several cancer cell lines. The results indicated that specific modifications to the structure could enhance cytotoxicity significantly .
  • Molecular Docking Studies : Computational studies using molecular docking have elucidated binding interactions between these compounds and target proteins such as dihydrofolate reductase (DHFR), which is implicated in cancer cell metabolism .

Mechanism of Action

The mechanism of action of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related thiazole-4-carboxamides, focusing on substituent effects, synthesis efficiency, and functional properties.

Substituent Effects on Physicochemical Properties

  • Indole vs.
  • Thiophenemethyl vs. Halogenated/Alkyl Chains : The thiophenemethyl group offers moderate lipophilicity, contrasting with halogenated substituents (e.g., trifluoroethyl in 7d ) that enhance metabolic stability but increase molecular weight.

Research Implications

  • Structural Optimization: Substituting the thiophenemethyl group with electron-deficient moieties (e.g., nitro or cyano groups, as in ) could modulate electronic properties for enhanced target binding.
  • Synthetic Challenges : Low yields in analogs (e.g., 5% for compound 36 ) emphasize the need for advanced coupling reagents or alternative routes (e.g., microwave-assisted synthesis).
  • Biological Screening : Prioritize assays for anticancer, antimicrobial, or anti-inflammatory activity, leveraging structural similarities to active compounds in and .

Biological Activity

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including an indole ring, a thiazole ring, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Molecular FormulaC17H13N3OS2
Molecular Weight341.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Indole Ring : Utilizes Fischer indole synthesis.
  • Thiazole Ring Formation : Achieved through Hantzsch thiazole synthesis.
  • Coupling Reactions : The indole and thiazole rings are coupled using a thiophene moiety via palladium-catalyzed cross-coupling reactions.
  • Final Assembly : The compound is finalized through amide bond formation reactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated indole-based thiazoles against various cancer cell lines, revealing promising results:

Compound TypeCell Line TestedIC50 (µM)
Indole-based ThiazolesHCT116 (Colon Cancer)5.0 - 15.0
MCF7 (Breast Cancer)10.0 - 20.0

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies demonstrated that derivatives of indole-thiazoles exhibit antibacterial activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.12 - 0.75
Escherichia coli0.25 - 1.00

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

In one notable case study, researchers synthesized a series of indole-thiazole derivatives, including the target compound, and evaluated their biological activities. The study found that modifications to the thiophene moiety significantly influenced the biological efficacy, with certain substitutions enhancing activity against specific cancer cell lines while maintaining low toxicity levels in normal cells .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide?

The synthesis involves multi-step heterocyclic coupling:

  • Step 1 : Thiazole ring formation via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/EtOH) .
  • Step 2 : Indole-thiazole coupling using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the indole moiety at position 2 of the thiazole .
  • Step 3 : Amide bond formation between the thiazole-4-carboxylic acid and thiophen-2-ylmethylamine using coupling agents like HBTU/DIPEA in DMF . Yield Optimization: Replacing DMF with dichloromethane reduces side reactions (yield: 68% → 82%) .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

  • NMR Spectroscopy : 1^1H NMR resolves indole NH (~12.5 ppm), thiazole C-H (~8.2 ppm), and thiophene protons (6.8–7.4 ppm). 13^{13}C NMR confirms carbonyl carbons (165–170 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve spatial arrangements; bond angles (e.g., 120° for thiazole ring) validate planar geometry .
  • HPLC-MS : Purity >98% (C18 column, acetonitrile/water gradient) with m/z = 354.1 [M+H]⁺ .

Q. What preliminary biological activities have been reported for analogous thiazole-indole hybrids?

  • Anticancer Activity : IC₅₀ = 12–18 µM against HeLa and MCF-7 cells via tubulin polymerization inhibition (cf. paclitaxel: IC₅₀ = 8 µM) .
  • Antimicrobial Potential : MIC = 32 µg/mL against S. aureus due to thiophene-mediated membrane disruption .
  • Data Limitations : No direct assays for this compound; extrapolated from structural analogs .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in thiazole-indole coupling?

  • Catalyst Screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ (yield: 58% → 76%) by reducing indole dimerization .
  • Solvent Effects : Toluene increases regioselectivity vs. DMF (byproduct ratio: 1:0.3 → 1:0.1) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (65°C, 150 W) with comparable yields .

Q. What computational strategies predict the compound’s binding affinity for kinase targets?

  • Molecular Docking (AutoDock Vina) : Docking into EGFR (PDB: 1M17) shows hydrogen bonding with Met793 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : Stability of ligand-receptor complexes over 100 ns correlates with IC₅₀ values (R² = 0.89) .
  • Limitations : Overestimates affinity for polar residues (e.g., Asp800) due to force field approximations .

Q. How to resolve contradictory cytotoxicity data between in vitro and in vivo models?

  • Metabolic Stability : Microsomal assays (human liver microsomes) show rapid glucuronidation (t₁/₂ = 15 min), explaining reduced efficacy in mice .
  • Solubility Enhancement : PEG-400 formulations increase bioavailability from 22% to 58% (oral dosing) .
  • Off-Target Effects : RNA-seq reveals upregulation of CYP3A4, suggesting drug-drug interaction risks .

Critical Analysis of Evidence

  • Contradictions : Thiophene substituents improve antimicrobial activity but reduce metabolic stability . Resolution requires balancing lipophilicity (LogP <3) and polar surface area (>80 Ų).
  • Gaps : No crystallographic data for the target compound; SHELXL refinement of analogs suggests similar packing motifs .
  • Methodological Recommendations : Use cryo-EM for transient ligand-receptor complexes and LC-MS/MS for metabolite profiling .

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